eIF4A3-IN-17

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

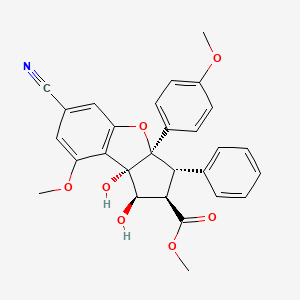

C28H25NO7 |

|---|---|

Molecular Weight |

487.5 g/mol |

IUPAC Name |

methyl (1R,2R,3S,3aR,8bS)-6-cyano-1,8b-dihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate |

InChI |

InChI=1S/C28H25NO7/c1-33-19-11-9-18(10-12-19)28-23(17-7-5-4-6-8-17)22(26(31)35-3)25(30)27(28,32)24-20(34-2)13-16(15-29)14-21(24)36-28/h4-14,22-23,25,30,32H,1-3H3/t22-,23-,25-,27+,28+/m1/s1 |

InChI Key |

WRACOSLBAUYQOQ-GWNOIRNCSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@]23[C@@H]([C@H]([C@H]([C@]2(C4=C(O3)C=C(C=C4OC)C#N)O)O)C(=O)OC)C5=CC=CC=C5 |

Canonical SMILES |

COC1=CC=C(C=C1)C23C(C(C(C2(C4=C(O3)C=C(C=C4OC)C#N)O)O)C(=O)OC)C5=CC=CC=C5 |

Origin of Product |

United States |

Foundational & Exploratory

The Role of eIF4A3 Inhibition in the Analysis of the Nonsense-Mediated mRNA Decay Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the role of the DEAD-box RNA helicase eIF4A3 in the Nonsense-Mediated mRNA Decay (NMD) pathway. It details the molecular function of eIF4A3 as a core component of the Exon Junction Complex (EJC) and discusses the application of small molecule inhibitors of eIF4A3 as chemical probes to dissect the intricacies of NMD. This document offers a compilation of quantitative data on known eIF4A3 inhibitors, detailed experimental protocols for key assays, and visual representations of the NMD pathway and associated analytical workflows to facilitate a comprehensive understanding for researchers in the field.

Introduction to the Nonsense-Mediated mRNA Decay (NMD) Pathway

Nonsense-Mediated mRNA Decay (NMD) is a critical surveillance pathway in eukaryotes that identifies and degrades mRNAs containing premature termination codons (PTCs). This quality control mechanism prevents the translation of truncated and potentially harmful proteins. The NMD pathway is initiated when a ribosome terminates translation at a PTC located sufficiently upstream of an exon-exon junction. This process is fundamentally linked to pre-mRNA splicing, which deposits a multi-protein complex known as the Exon Junction Complex (EJC) onto the mRNA, approximately 20-24 nucleotides upstream of the exon-exon junction. The EJC serves as a crucial molecular marker for the NMD machinery.

eIF4A3: A Core Component of the Exon Junction Complex

The eukaryotic initiation factor 4A3 (eIF4A3), a DEAD-box RNA helicase, is a central component of the EJC, alongside MAGOH, Y14 (RBM8A), and CASC3 (MLN51). Unlike its cytoplasmic paralogs eIF4A1 and eIF4A2, which are involved in translation initiation, eIF4A3 is predominantly nuclear and is loaded onto mRNAs during splicing. The ATPase and helicase activities of eIF4A3 are believed to be essential for the stable deposition of the EJC on mRNA. Once assembled, the EJC-bound eIF4A3, in conjunction with other core components, provides a binding platform for peripheral NMD factors, including the UPF proteins (UPF1, UPF2, and UPF3B), which are the central effectors of the NMD pathway. Depletion of eIF4A3 has been shown to impair NMD, leading to the stabilization and accumulation of PTC-containing transcripts.

Below is a diagram illustrating the canonical NMD pathway, highlighting the central role of the EJC and eIF4A3.

eIF4A3-IN-17 and Other Small Molecule Inhibitors of eIF4A3

Small molecule inhibitors of eIF4A3 are invaluable tools for studying the NMD pathway. They allow for the acute and reversible inhibition of eIF4A3 function, enabling researchers to investigate the immediate cellular consequences of NMD disruption.

While the specific compound This compound is not prominently documented in publicly available scientific literature and may represent a proprietary or less common chemical entity, a number of other potent and selective eIF4A3 inhibitors have been characterized. These compounds typically function as allosteric inhibitors, binding to a site distinct from the ATP- and RNA-binding pockets, thereby locking the helicase in a conformation that is incompetent for its function in EJC assembly and NMD.

Quantitative Data on eIF4A3 Inhibitors

Several small molecule inhibitors of eIF4A3 have been identified and characterized. The table below summarizes the reported inhibitory concentrations (IC50) for some of these compounds against eIF4A3 ATPase activity and their efficacy in cellular NMD reporter assays.

| Compound | Target | IC50 (ATPase Assay) | Cellular NMD Inhibition | Reference |

| Compound 2 | eIF4A3 | 0.11 µM | Yes | |

| Compound 1o | eIF4A3 | 0.1 µM | Yes | |

| Compound 1q | eIF4A3 | 0.14 µM | Yes | |

| Compound 53a | eIF4A3 | 0.20 µM | Yes | |

| Compound 52a | eIF4A3 | 0.26 µM | Yes |

Experimental Protocols for NMD Pathway Analysis

The functional consequence of eIF4A3 inhibition on the NMD pathway can be assessed using a variety of molecular and cellular biology techniques. Detailed protocols for three key experimental approaches are provided below.

Luciferase-Based NMD Reporter Assay

This assay utilizes a reporter plasmid expressing a luciferase gene (e.g., Renilla or Firefly luciferase) whose mRNA contains a premature termination codon, making it a substrate for NMD. Inhibition of NMD results in the stabilization of the luciferase mRNA, leading to increased luciferase expression and activity. A second luciferase with a wild-type transcript is often co-transfected as an internal control.

Experimental Workflow:

Detailed Protocol:

-

Cell Seeding: Seed mammalian cells (e.g., HeLa or HEK293T) in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with an NMD reporter plasmid (containing a luciferase gene with a PTC) and a control plasmid (containing a wild-type luciferase gene of a different type, e.g., Firefly and Renilla) using a suitable transfection reagent according to the manufacturer's instructions.

-

Inhibitor Treatment: Approximately 24 hours post-transfection, replace the medium with fresh medium containing the eIF4A3 inhibitor at various concentrations or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for an additional 24 hours.

-

Cell Lysis: Wash the cells with PBS and then lyse them using a passive lysis buffer.

-

Luciferase Assay: Measure the activities of both luciferases in the cell lysate using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: For each sample, normalize the activity of the NMD-sensitive luciferase to the activity of the control luciferase. An increase in the normalized luciferase activity in inhibitor-treated cells compared to vehicle-treated cells indicates NMD inhibition.

Real-Time Quantitative PCR (RT-qPCR) for Endogenous NMD Substrates

This method directly measures the abundance of known endogenous NMD-sensitive transcripts. Inhibition of eIF4A3 will lead to the stabilization of these transcripts, which can be quantified by RT-qPCR.

Detailed Protocol:

-

Cell Treatment: Treat cells with the eIF4A3 inhibitor or vehicle control for a specified period (e.g., 6-24 hours).

-

RNA Extraction: Harvest the cells and extract total RNA using a suitable RNA isolation kit, including a DNase treatment step to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of total RNA for each sample using a reverse transcription kit.

-

qPCR: Perform qPCR using primers specific for known NMD substrate genes (e.g., SC35C, ATF4, PISD) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).

-

Data Analysis: Calculate the relative mRNA levels of the NMD substrates using the ΔΔCt method, normalizing to the housekeeping gene. An increase in the relative mRNA levels in inhibitor-treated cells indicates NMD inhibition.

Western Blotting for NMD Factors

Western blotting can be used to assess the protein levels of key NMD factors, such as eIF4A3 and UPF1, to ensure that the observed effects of the inhibitor are not due to off-target effects on the expression of these core components.

Detailed Protocol:

-

Cell Treatment and Lysis: Treat cells with the eIF4A3 inhibitor or vehicle control. Harvest and lyse the cells in RIPA buffer supplemented with protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against eIF4A3, UPF1, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of the target proteins to the loading control.

Conclusion

eIF4A3 is an indispensable component of the EJC and plays a pivotal role in the NMD pathway. The use of small molecule inhibitors that selectively target eIF4A3 provides a powerful approach for the temporal and dose-dependent analysis of NMD. While the specific inhibitor "this compound" remains to be fully characterized in the public domain, the principles and methodologies outlined in this guide using other known eIF4A3 inhibitors offer a robust framework for investigating the complex regulatory networks governed by NMD. The combination of reporter assays, transcriptomic analysis, and proteomics will continue to illuminate the multifaceted roles of eIF4A3 and the NMD pathway in cellular homeostasis and disease.

eIF4A3-IN-17: A Chemical Probe for Interrogating the Exon Junction Complex

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Exon Junction Complex (EJC) is a dynamic multi-protein assembly deposited onto messenger RNA (mRNA) during splicing, approximately 20-24 nucleotides upstream of an exon-exon junction. This complex plays a pivotal role in numerous post-transcriptional gene regulation events, including mRNA export, localization, translation, and nonsense-mediated mRNA decay (NMD).[1][2][3] At the heart of the EJC lies the DEAD-box RNA helicase eIF4A3 (eukaryotic initiation factor 4A-3), an essential component for the assembly and function of the complex.[1][3] The development of selective chemical probes to modulate the activity of eIF4A3 provides a powerful tool to dissect the intricate functions of the EJC in cellular processes and to explore its therapeutic potential in diseases such as cancer.[4]

This technical guide focuses on eIF4A3-IN-17 , a chemical probe designed to target eIF4A3. We will delve into its mechanism of action, provide a summary of its biochemical and cellular activities, and present detailed experimental protocols for its application in studying the EJC.

This compound: Mechanism of Action and Properties

This compound, also referred to as compound 61 in some contexts, is identified as a potent inhibitor of the eIF4F translation initiation complex, which includes the eIF4A helicases. While its direct and specific interaction with eIF4A3 within the context of the EJC is a primary area of investigation, its characterization as a Silvestrol analogue suggests it interferes with the helicase activity of eIF4A family members. Silvestrol and its analogues are known to lock the helicase in a closed conformation on RNA, thereby stalling its activity.

The primary mechanism of action of selective eIF4A3 inhibitors is the allosteric inhibition of its ATPase and RNA helicase activities.[1][5] This inhibition prevents the conformational changes required for eIF4A3 to function within the EJC, ultimately leading to the disruption of EJC-dependent processes.

Signaling Pathway of EJC Assembly and Function

The following diagram illustrates the central role of eIF4A3 in the assembly of the Exon Junction Complex.

References

- 1. Discovery and Characterization of a Eukaryotic Initiation Factor 4A-3-Selective Inhibitor That Suppresses Nonsense-Mediated mRNA Decay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The exon-junction complex helicase eIF4A3 controls cell fate via coordinated regulation of ribosome biogenesis and translational output - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pubs.acs.org [pubs.acs.org]

Unraveling the Cellular Impact of eIF4A3-IN-17: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the cellular pathways affected by eIF4A3-IN-17, a selective inhibitor of the RNA helicase eIF4A3. As a core component of the Exon Junction Complex (EJC), eIF4A3 is a critical regulator of multiple post-transcriptional processes.[1][2][3][4][5][6][7] Understanding the downstream consequences of its inhibition is paramount for developing novel therapeutic strategies, particularly in oncology. This document provides a comprehensive overview of the key affected pathways, quantitative data from relevant studies, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Core Cellular Pathways Modulated by eIF4A3 Inhibition

Treatment with eIF4A3 inhibitors, such as this compound and its analogs, instigates a cascade of cellular effects stemming from the disruption of the EJC's functions. The primary pathways impacted are Nonsense-Mediated mRNA Decay (NMD), pre-mRNA splicing, cell cycle progression, and ribosome biogenesis.

Inhibition of Nonsense-Mediated mRNA Decay (NMD)

eIF4A3 is indispensable for the assembly of the EJC, which acts as a key signal for the NMD machinery to identify and degrade transcripts containing premature termination codons (PTCs).[7][8][9] Inhibition of eIF4A3's ATPase and helicase activity prevents the stable loading of the EJC onto spliced mRNAs.[10][11] Consequently, the NMD pathway is suppressed, leading to the stabilization and accumulation of PTC-containing transcripts.[9][12]

Diagram: The Role of eIF4A3 in Nonsense-Mediated mRNA Decay (NMD)

Caption: eIF4A3's role in EJC assembly and NMD.

Alteration of Splicing Patterns

While eIF4A3 is not required for the fundamental process of pre-mRNA splicing, its inhibition leads to significant changes in alternative splicing events for a subset of genes.[10][13][14] This is likely due to the role of the EJC and its associated factors in splice site selection and the regulation of splicing enhancers and silencers. Studies using eIF4A3 inhibitors have revealed an increase in exon skipping and the usage of mutually exclusive exons in affected transcripts.[13]

Induction of Cell Cycle Arrest

A prominent effect of eIF4A3 inhibition is the induction of cell cycle arrest, primarily at the G2/M checkpoint.[6][15][16][17] This arrest is often accompanied by defects in spindle assembly and chromosome segregation.[8] The underlying mechanism is linked to the altered splicing and expression of key cell cycle regulators, including cyclins and cyclin-dependent kinases.[6][17] Furthermore, the disruption of ribosome biogenesis by eIF4A3 inhibition can trigger p53-dependent cell cycle checkpoints.[18][19]

Diagram: Experimental Workflow for Cell Cycle Analysis

References

- 1. eIF4A3 is a novel component of the exon junction complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. eIF4A3 is a novel component of the exon junction complex. | BioGRID [thebiogrid.org]

- 4. EIF4A3 Gene: Role in Translation, Cancer, and Therapeutics [learn.mapmygenome.in]

- 5. researchgate.net [researchgate.net]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. Frontiers | Eukaryotic Initiation Factor 4A-3: A Review of Its Physiological Role and Involvement in Oncogenesis [frontiersin.org]

- 8. biorxiv.org [biorxiv.org]

- 9. Nonsense-mediated mRNA decay uses complementary mechanisms to suppress mRNA and protein accumulation | Life Science Alliance [life-science-alliance.org]

- 10. pnas.org [pnas.org]

- 11. portlandpress.com [portlandpress.com]

- 12. Discovery and Characterization of a Eukaryotic Initiation Factor 4A-3-Selective Inhibitor That Suppresses Nonsense-Mediated mRNA Decay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Spliceosomal profiling identifies EIF4A3 as a novel oncogene in hepatocellular carcinoma acting through the modulation of FGFR4 splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

- 16. Pharmacological systems analysis defines EIF4A3 functions in cell-cycle and RNA stress granule formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effect of eukaryotic translation initiation factor 4A3 in malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The exon-junction complex helicase eIF4A3 controls cell fate via coordinated regulation of ribosome biogenesis and translational output - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The exon-junction complex helicase eIF4A3 controls cell fate via coordinated regulation of ribosome biogenesis and translational output - PMC [pmc.ncbi.nlm.nih.gov]

eIF4A3-IN-17: A Technical Guide on its Effects on mRNA Translation and Splicing

For Researchers, Scientists, and Drug Development Professionals

Abstract

eIF4A3-IN-17, a synthetic analogue of the natural product Silvestrol, is a potent small molecule inhibitor of cap-dependent mRNA translation. While its name suggests a direct interaction with the exon junction complex (EJC) core component eIF4A3, current evidence indicates its primary mechanism of action is the inhibition of the eIF4F translation initiation complex. This technical guide provides a comprehensive overview of the known effects of this compound on mRNA translation, its impact on cancer cell proliferation, and discusses the current understanding of its relationship with mRNA splicing. Detailed experimental protocols and quantitative data are presented to support researchers in the fields of oncology, molecular biology, and drug discovery.

Introduction: The Dual Roles of eIF4A Family Proteins

The eukaryotic initiation factor 4A (eIF4A) family of DEAD-box RNA helicases comprises three isoforms: eIF4A1, eIF4A2, and eIF4A3. While eIF4A1 and eIF4A2 are canonical components of the eIF4F complex, which is essential for cap-dependent translation initiation, eIF4A3 plays a distinct role as a core component of the exon junction complex (EJC). The EJC is deposited onto spliced mRNAs and is a key regulator of post-transcriptional processes, including mRNA export, localization, and nonsense-mediated mRNA decay (NMD). Given these differing roles, molecules that modulate the activity of eIF4A isoforms are of significant interest for their potential to dissect and therapeutically target these fundamental cellular processes.

This compound (also known as compound 61) is a synthetic analogue of Silvestrol, a natural product isolated from plants of the Aglaia genus. This guide focuses on the characterization of this compound, with a particular emphasis on its effects on mRNA translation and a discussion of its potential, though currently unproven, impact on mRNA splicing.

Mechanism of Action: Inhibition of the eIF4F Translation Initiation Complex

Despite its name, the primary target of this compound, like its parent compound Silvestrol, is the eIF4F translation initiation complex, not specifically the eIF4A3 protein within the EJC. The eIF4F complex, consisting of the cap-binding protein eIF4E, the scaffolding protein eIF4G, and the RNA helicase eIF4A (predominantly eIF4A1 and eIF4A2), is responsible for unwinding the 5' untranslated region (UTR) of mRNAs to facilitate ribosome scanning and initiation of translation.

This compound is believed to function by binding to the eIF4A subunit of the eIF4F complex, locking it onto the mRNA and preventing its helicase activity. This stalls the 43S pre-initiation complex and inhibits the initiation of translation. This mode of action leads to a preferential inhibition of the translation of mRNAs with long, complex, and highly structured 5' UTRs, which are often characteristic of oncoproteins and other regulators of cell growth and proliferation.

Figure 1: Mechanism of translation inhibition by this compound.

Quantitative Data on the Effects of this compound

The biological activity of this compound has been quantified in cellular assays, demonstrating its potent inhibitory effects on both translation and cancer cell proliferation.

| Assay | Description | Cell Line | EC50 (nM) | Reference |

| myc-LUC Reporter Assay | Measures inhibition of translation of a luciferase reporter with a complex 5' UTR derived from the c-myc oncogene. | MDA-MB-231 | 0.9 | [1][2] |

| tub-LUC Reporter Assay | Measures inhibition of translation of a luciferase reporter with a simple 5' UTR from the tubulin gene. | MDA-MB-231 | 15 | [1][2] |

| Cell Growth Inhibition | Measures the reduction in proliferation of breast cancer cells over a 72-hour period. | MDA-MB-231 | 1.8 | [1][2] |

Table 1: Quantitative effects of this compound.

Effects on mRNA Translation

As indicated by the quantitative data, this compound is a potent inhibitor of cap-dependent translation. Its selectivity for mRNAs with complex 5' UTRs, such as the c-myc reporter, over those with simple 5' UTRs, like the tubulin reporter, is a hallmark of eIF4A inhibitors. This differential activity suggests that this compound could be a valuable tool for studying the translational control of specific subsets of mRNAs and may offer a therapeutic window for targeting cancer cells, which are often more reliant on the translation of oncogenes with complex 5' UTRs.

Discussion on the Effects on mRNA Splicing

The name "this compound" implies a direct effect on eIF4A3, a core component of the EJC that is intricately linked to pre-mRNA splicing. However, there is currently no direct evidence from published studies to suggest that this compound or its parent compound, Silvestrol, directly inhibits the splicing activity of the spliceosome or the function of the EJC.

The primary mechanism of action of Silvestrol and its analogues is the inhibition of the eIF4A helicase within the eIF4F complex, a process central to translation initiation in the cytoplasm. In contrast, eIF4A3's role in splicing and EJC assembly occurs in the nucleus. While it is formally possible that this compound could have off-target effects or that inhibition of cytoplasmic translation could indirectly influence nuclear processes, such connections have not been established.

Therefore, while the role of eIF4A3 in splicing is well-documented, any discussion of this compound's effect on splicing remains speculative. Researchers investigating this compound should be aware of its established mechanism as a translation inhibitor and the current lack of evidence for a direct role in splicing modulation.

Figure 2: Known versus implied targets of this compound.

Downstream Signaling Pathways

Inhibition of the eIF4F complex by Silvestrol has been shown to impact key signaling pathways that regulate cell growth, proliferation, and survival. Given that this compound is a direct analogue, it is highly probable that it modulates similar pathways. The two primary pathways affected are the PI3K/AKT/mTOR and the RAS/RAF/MEK/ERK pathways.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth and protein synthesis. mTORC1, a key component of this pathway, phosphorylates 4E-BP1, releasing it from eIF4E and allowing for the assembly of the eIF4F complex. By inhibiting eIF4A, this compound acts downstream of mTOR, effectively blocking translation even when the pathway is constitutively active, a common occurrence in many cancers.

Figure 3: Intersection of this compound with the PI3K/AKT/mTOR pathway.

RAS/RAF/MEK/ERK Pathway

The ERK1/2 pathway also plays a role in regulating translation. Activated ERK can phosphorylate and activate MNK1/2, which in turn phosphorylates eIF4E, enhancing its cap-binding activity. While this compound does not directly target this phosphorylation event, its inhibition of the eIF4F complex downstream can override the pro-translational signals emanating from the ERK pathway.

Figure 4: Intersection of this compound with the ERK1/2 pathway.

Experimental Protocols

The following are generalized protocols for the key assays used to characterize the activity of this compound. Researchers should optimize these protocols for their specific experimental conditions.

Dual-Luciferase Reporter Assay for Translation Inhibition

This assay is used to determine the effect of a compound on the translation of specific mRNAs by using two different luciferase reporters.

Figure 5: Workflow for the dual-luciferase reporter assay.

-

Cell Culture: Plate MDA-MB-231 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with plasmids encoding a firefly luciferase reporter under the control of the c-myc 5' UTR (myc-LUC) and a Renilla luciferase reporter under the control of the tubulin 5' UTR (tub-LUC).

-

Treatment: After 24 hours, replace the medium with fresh medium containing a range of concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for an additional 24-48 hours.

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase assay system according to the manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase activity (myc-LUC) to the Renilla luciferase activity (tub-LUC) for each well. Plot the normalized luciferase activity against the concentration of this compound and fit the data to a dose-response curve to determine the EC50 value.

Cell Growth Inhibition Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Figure 6: Workflow for the MTT cell growth inhibition assay.

-

Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells per well).

-

Treatment: After 24 hours, treat the cells with a serial dilution of this compound.

-

Incubation: Incubate the cells for 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the EC50 value from the dose-response curve.

Conclusion

This compound is a potent inhibitor of the eIF4F translation initiation complex, demonstrating significant activity in downregulating the synthesis of proteins encoded by mRNAs with complex 5' UTRs and inhibiting the proliferation of cancer cells. While its name suggests a direct role in modulating eIF4A3's function in the EJC and splicing, current evidence does not support this mechanism. Future research should aim to definitively clarify any potential off-target effects on splicing to fully elucidate the compound's biological activities. Nevertheless, this compound stands as a valuable chemical probe for investigating the intricacies of translational control and holds potential for further development as an anti-cancer therapeutic.

References

eIF4A3-IN-17: A Technical Guide on its Impact on Cell Cycle and Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

eIF4A3-IN-17, a synthetic analogue of the natural product Silvestrol, is a potent inhibitor of the eIF4F translation initiation complex. While specific data on the direct effects of this compound on cell cycle progression and apoptosis are limited, its mechanism of action, inferred from its parent compound Silvestrol, suggests significant potential in cancer therapy through the induction of cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the known activities of this compound and the well-documented effects of Silvestrol on cell cycle and apoptosis, along with detailed experimental protocols and pathway visualizations to support further research and drug development efforts.

Introduction to this compound

This compound (also known as compound 61) is a novel cyclopenta[b]benzofuran that, like its parent compound Silvestrol, targets the eukaryotic initiation factor 4F (eIF4F) complex.[1][2] This complex is crucial for the initiation of cap-dependent translation, a process frequently dysregulated in cancer. By interfering with the assembly of the eIF4F complex, this compound can selectively inhibit the translation of proteins with complex 5'-untranslated regions (5'-UTRs), many of which are oncoproteins and cell cycle regulators.[3][4]

Quantitative Data on Biological Activity

While direct experimental data on cell cycle distribution and apoptosis rates for this compound are not extensively available in the public domain, the initial characterization of the compound provided key efficacy metrics. The activity of its parent compound, Silvestrol, has been more thoroughly investigated and provides a strong indication of the expected biological effects of this compound.

Table 1: In Vitro Activity of this compound in MDA-MB-231 Cells [1]

| Assay | Target/Endpoint | EC50 (nM) |

| myc-LUC Reporter Assay | Inhibition of translation from a complex 5'-UTR | 0.9 |

| tub-LUC Reporter Assay | Inhibition of translation from a simple 5'-UTR | 15 |

| Growth Inhibition | Proliferation of MDA-MB-231 cells | 1.8 |

Table 2: Effects of Silvestrol on Cell Cycle Distribution and Apoptosis in Human Melanoma Cells (MDA-MB-435) [5][6]

| Treatment | % Cells in G2-Phase | % Apoptotic Cells (Annexin V+) |

| Control | Baseline | Baseline |

| Silvestrol | Increased | Significantly Increased |

Note: Specific percentages were not provided in the abstract, but the study clearly indicates a blockage of the cell cycle at the G2-phase and a time- and dose-dependent increase in apoptotic cells.

Table 3: Effects of Silvestrol on Cell Cycle Progression in LNCaP Cells [7]

| Treatment | Effect on Cell Cycle |

| Silvestrol | Blocked progression at S and G2/M transitions |

Mechanism of Action: Impact on Cell Cycle and Apoptosis

The primary mechanism of action for this compound and its analogues is the inhibition of the eIF4A RNA helicase activity, a key component of the eIF4F complex. This leads to a reduction in the translation of mRNAs with highly structured 5'-UTRs, which often encode for proteins critical for cell proliferation and survival.

Cell Cycle Arrest

Inhibition of the eIF4F complex by Silvestrol has been shown to induce cell cycle arrest, primarily at the G2/M checkpoint.[7][8] This is achieved through the downregulation of key cell cycle regulatory proteins. For instance, a decrease in the expression of cyclin B and cyclin D has been observed in cells treated with Silvestrol.[5][6] Cyclin B is essential for the transition from G2 to M phase, and its reduction prevents cells from entering mitosis. The arrest at the S and G2/M transitions in LNCaP cells further supports the role of this class of compounds in disrupting cell cycle progression.[7]

Induction of Apoptosis

Silvestrol is a potent inducer of apoptosis through the mitochondrial/apoptosome pathway.[7] Treatment with Silvestrol leads to the disruption of the mitochondrial transmembrane potential and the release of cytochrome c into the cytoplasm.[7] This, in turn, activates the caspase cascade, leading to programmed cell death. Specifically, Silvestrol has been shown to induce the activation of caspase-3 and caspase-9.[5][6][7] The cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis, is also observed following treatment.[7]

Signaling Pathways

The inhibition of the eIF4F complex by this compound and its analogues triggers a cascade of events that ultimately lead to cell cycle arrest and apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's effects on cell cycle and apoptosis.

Cell Culture

MDA-MB-231 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTS Assay)

-

Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for the desired time period (e.g., 72 hours).

-

MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.

-

Incubation: Incubate the plate for 2-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in 70% ethanol at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Data Acquisition: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence of PI, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

-

Cell Treatment and Harvesting: Treat cells as described for the cell cycle analysis.

-

Staining: Resuspend the harvested cells in Annexin V binding buffer. Add fluorescently labeled Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Data Acquisition: Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blotting for Cell Cycle and Apoptosis Markers

-

Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against proteins of interest (e.g., Cyclin B, Cyclin D, Caspase-3, Cleaved PARP, β-actin).

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Conclusion

This compound is a promising anticancer agent that targets the eIF4F translation initiation complex. While direct and detailed studies on its effects on cell cycle and apoptosis are pending, the extensive research on its parent compound, Silvestrol, provides a strong framework for its expected mechanism of action. By inhibiting the translation of key oncoproteins and cell cycle regulators, this compound likely induces cell cycle arrest at the G2/M phase and promotes apoptosis through the mitochondrial pathway. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of this novel compound. Further studies are warranted to elucidate the precise quantitative effects of this compound on cell cycle and apoptosis in various cancer models.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Immunomart [immunomart.org]

- 3. bosterbio.com [bosterbio.com]

- 4. pubcompare.ai [pubcompare.ai]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - FI [thermofisher.com]

- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 8. A protocol to assess cell cycle and apoptosis in human and mouse pluripotent cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for eIF4A3 Inhibitors in Cell Culture

Disclaimer: The specific compound "eIF4A3-IN-17" was not identified in the available scientific literature. The following application notes and protocols are based on the characteristics of other known selective eIF4A3 inhibitors and are intended to serve as a comprehensive guide for researchers working with this class of compounds.

Introduction

Eukaryotic initiation factor 4A3 (eIF4A3) is a DEAD-box RNA helicase that serves as a core component of the Exon Junction Complex (EJC). The EJC is assembled on spliced mRNAs and plays a crucial role in post-transcriptional processes such as mRNA export, localization, and Nonsense-Mediated mRNA Decay (NMD).[1][2][3] NMD is a critical surveillance pathway that degrades mRNAs containing premature termination codons (PTCs), preventing the translation of truncated and potentially harmful proteins.[2] Dysregulation of eIF4A3 and the NMD pathway has been implicated in various diseases, including cancer.[2][4] Selective inhibitors of eIF4A3 offer a valuable tool to probe the functions of this protein and to explore its therapeutic potential.

Mechanism of Action

eIF4A3 inhibitors typically function by binding to the eIF4A3 protein and inhibiting its ATPase and/or RNA helicase activity. This inhibition disrupts the normal function of the EJC and, consequently, the NMD pathway.[1][5] By inhibiting NMD, these compounds can lead to the stabilization and increased expression of PTC-containing transcripts. Furthermore, emerging evidence suggests that eIF4A3 plays roles in other cellular processes, including the regulation of signaling pathways such as Wnt/β-catenin and PI3K/AKT, as well as influencing axon development and ribosome biogenesis.[4][6][7][8]

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several reported selective eIF4A3 inhibitors. These values can serve as a starting point for determining the optimal concentration range for your experiments.

| Compound | IC50 (µM) | Target Activity | Reference |

| 1o | 0.1 (0.06–0.15) | eIF4A3 ATPase Activity | [1][5] |

| 1q | 0.14 (0.09–0.22) | eIF4A3 ATPase Activity | [1][5] |

| 52a | 0.26 (0.18–0.38) | eIF4A3 ATPase Activity | [1][5] |

| 53a | 0.20 (0.16–0.25) | eIF4A3 ATPase Activity | [1][5] |

| Compound 2 | 0.11 (0.092–0.13) | eIF4A3 ATPase Activity | [1][5] |

Experimental Protocols

I. Cell Culture Treatment with a Representative eIF4A3 Inhibitor

This protocol provides a general guideline for treating cultured cells with a selective eIF4A3 inhibitor. The optimal conditions, including cell line, inhibitor concentration, and treatment duration, should be empirically determined for each specific experimental system.

Materials:

-

Cell line of interest (e.g., HCT-116, HEK293T, or a cancer cell line with known NMD substrate expression)

-

Complete cell culture medium

-

eIF4A3 inhibitor (e.g., a compound from the table above)

-

Vehicle control (e.g., DMSO)

-

Sterile, tissue culture-treated plates or flasks

-

Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Protocol:

-

Cell Seeding:

-

One day prior to treatment, seed cells at a density that will ensure they are in the exponential growth phase and approximately 60-80% confluent at the time of treatment.

-

-

Inhibitor Preparation:

-

Prepare a stock solution of the eIF4A3 inhibitor in a suitable solvent, such as DMSO. For example, a 10 mM stock solution.

-

Store the stock solution at -20°C or as recommended by the supplier. Avoid repeated freeze-thaw cycles.

-

-

Treatment:

-

On the day of the experiment, prepare a series of working concentrations of the inhibitor by diluting the stock solution in complete cell culture medium. It is recommended to perform a dose-response experiment to determine the optimal concentration (e.g., ranging from 0.01 µM to 10 µM).

-

Also, prepare a vehicle control by adding the same volume of DMSO to the medium as used for the highest inhibitor concentration.

-

Remove the old medium from the cells and replace it with the medium containing the desired concentration of the eIF4A3 inhibitor or the vehicle control.

-

Incubate the cells for the desired treatment duration. The time can range from a few hours to 72 hours, depending on the endpoint being measured.

-

-

Downstream Analysis:

-

Following incubation, harvest the cells for downstream analysis as described in the subsequent protocols.

-

II. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Treated and control cells in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Plate reader capable of measuring absorbance at 570 nm

Protocol:

-

Following the treatment period with the eIF4A3 inhibitor, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

-

Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Gently mix the contents of the wells to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

III. Western Blot Analysis for Signaling Pathway Modulation

This protocol is used to assess changes in the protein levels and phosphorylation status of key components of signaling pathways affected by eIF4A3 inhibition.

Materials:

-

Treated and control cells

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against proteins of interest (e.g., p-AKT, AKT, β-catenin, and a loading control like GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Wash the treated cells with ice-cold PBS and lyse them in lysis buffer.

-

Clear the lysates by centrifugation and determine the protein concentration of the supernatant.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize them to the loading control.

Visualizations

Caption: The role of eIF4A3 in the Nonsense-Mediated mRNA Decay (NMD) pathway.

Caption: General experimental workflow for studying the effects of an eIF4A3 inhibitor.

References

- 1. Effect of eukaryotic translation initiation factor 4A3 in malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Eukaryotic Initiation Factor 4A-3: A Review of Its Physiological Role and Involvement in Oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eIF4A3 is a novel component of the exon junction complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The exon-junction complex helicase eIF4A3 controls cell fate via coordinated regulation of ribosome biogenesis and translational output - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Eukaryotic initiation factor 4A3 inhibits Wnt/β-catenin signaling and regulates axis formation in zebrafish embryos | Development | The Company of Biologists [journals.biologists.com]

- 7. biorxiv.org [biorxiv.org]

- 8. EIF4A3 Acts on the PI3K–AKT–ERK1/2–P70S6K Pathway through FLOT1 to Influence the Development of Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for eIF4A3-IN-17 in Luciferase Reporter Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

eIF4A3 (eukaryotic initiation factor 4A-3) is a core component of the Exon Junction Complex (EJC), a dynamic multiprotein complex that plays a crucial role in post-transcriptional gene regulation, including mRNA splicing, export, translation, and nonsense-mediated mRNA decay (NMD).[1][2][3] As an ATP-dependent RNA helicase, eIF4A3 is essential for the EJC's functions.[2] Inhibition of eIF4A3 offers a promising therapeutic strategy for diseases characterized by aberrant gene expression, such as cancer.[4][5]

eIF4A3-IN-17 is a potent small molecule inhibitor of the eIF4F translation initiation complex. It is an analogue of Silvestrol and has demonstrated efficacy in inhibiting translation in cellular assays.[6] These application notes provide a detailed protocol for utilizing this compound in a dual-luciferase reporter assay to specifically measure its impact on NMD.

Mechanism of Action of eIF4A3 and Inhibition by this compound

eIF4A3, as part of the EJC, is deposited onto mRNA upstream of exon-exon junctions during splicing. The EJC then acts as a signaling hub for various downstream processes. One of its key roles is in NMD, a surveillance pathway that degrades mRNAs containing premature termination codons (PTCs). eIF4A3's helicase activity is critical for the remodeling of mRNP complexes during these processes.

This compound and similar inhibitors function by interfering with the activity of eIF4A3. While the precise binding mode of this compound is not fully elucidated in the public domain, related selective eIF4A3 inhibitors have been shown to bind to an allosteric site, thereby inhibiting its ATPase and helicase activities.[7][8] This inhibition disrupts the function of the EJC and, consequently, processes like NMD.

Quantitative Data Summary

The following table summarizes the reported in vitro activity of this compound and a related selective inhibitor, eIF4A3-IN-1. This data is crucial for designing dose-response experiments in a luciferase reporter assay.

| Compound | Assay Type | Cell Line | Target/Reporter | EC50 / IC50 | Reference |

| This compound | Luciferase Reporter | MDA-MB-231 | myc-LUC | 0.9 nM | [6] |

| This compound | Luciferase Reporter | MDA-MB-231 | tub-LUC | 15 nM | [6] |

| This compound | Growth Inhibition | MDA-MB-231 | N/A | 1.8 nM | [6] |

| eIF4A3-IN-1 | ATPase Inhibition | N/A | Recombinant eIF4A3 | 0.26 µM | [9] |

| eIF4A3-IN-1 | NMD Reporter Assay | HEK293T | NMD Reporter | 3-10 µM (effective concentration) | [9] |

Experimental Protocols

Dual-Luciferase Reporter Assay for NMD Inhibition

This protocol is designed to quantitatively measure the inhibitory effect of this compound on NMD using a dual-luciferase reporter system. The assay relies on two reporter constructs: a control reporter (e.g., Firefly luciferase) with a normal termination codon and an NMD-sensitive reporter (e.g., Renilla luciferase) containing a premature termination codon (PTC).[10][11][12] Inhibition of NMD by this compound will lead to the stabilization of the NMD-sensitive reporter mRNA, resulting in an increased Renilla luciferase signal relative to the Firefly luciferase signal.

Materials:

-

HEK293T cells (or other suitable cell line)

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

-

Dual-luciferase reporter plasmids:

-

pGL3-Control (or similar vector expressing Firefly luciferase)

-

psiCHECK-2-PTC (or a similar vector expressing Renilla luciferase with a PTC)

-

-

Transfection reagent (e.g., Lipofectamine 2000)

-

This compound (dissolved in DMSO)

-

Dual-Luciferase® Reporter Assay System (e.g., Promega)

-

96-well white, clear-bottom tissue culture plates

-

Luminometer

Experimental Workflow:

Protocol:

Day 1: Cell Seeding

-

Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Trypsinize and count the cells.

-

Seed 2 x 104 cells per well in a 96-well white, clear-bottom plate.

-

Incubate at 37°C in a humidified 5% CO2 incubator overnight.

Day 2: Transfection

-

Prepare the transfection mix according to the manufacturer's protocol for your chosen transfection reagent. For each well, a typical mix would include:

-

100 ng of pGL3-Control plasmid

-

100 ng of psiCHECK-2-PTC plasmid

-

-

Add the transfection mix to the cells.

-

Incubate for 24 hours.

Day 3: Treatment with this compound

-

Prepare a serial dilution of this compound in culture medium. A suggested starting range, based on available data, would be from 0.1 nM to 10 µM.

-

Include a vehicle control (DMSO) at the same final concentration as the highest concentration of this compound.

-

Carefully remove the medium from the cells and replace it with the medium containing the different concentrations of this compound.

-

Incubate for 18-24 hours.

Day 4: Cell Lysis and Luciferase Assay

-

Equilibrate the 96-well plate and the Dual-Luciferase® Reporter Assay System reagents to room temperature.

-

Wash the cells once with 1X PBS.

-

Add 20 µL of 1X Passive Lysis Buffer to each well and incubate on an orbital shaker for 15 minutes at room temperature.

-

Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the Firefly luciferase activity using a luminometer.

-

Add 100 µL of Stop & Glo® Reagent to each well to quench the Firefly luciferase reaction and initiate the Renilla luciferase reaction.

-

Measure the Renilla luciferase activity.

Data Analysis:

-

For each well, calculate the ratio of Renilla luciferase activity to Firefly luciferase activity. This normalization corrects for variations in cell number and transfection efficiency.

-

Normalize the Renilla/Firefly ratio of the treated wells to the vehicle control.

-

Plot the normalized Renilla/Firefly ratio against the log concentration of this compound.

-

Fit the data to a four-parameter logistic equation to determine the EC50 value.

Expected Results:

A successful experiment will show a dose-dependent increase in the Renilla/Firefly luciferase ratio with increasing concentrations of this compound. This indicates that the inhibitor is stabilizing the NMD-sensitive Renilla luciferase mRNA, leading to increased protein expression.

Controls:

-

Vehicle Control: Cells treated with the same concentration of DMSO as the highest concentration of the inhibitor.

-

Positive Control (Optional): Cells treated with a known NMD inhibitor (e.g., caffeine or a UPF1 siRNA) to confirm the responsiveness of the assay system.

-

Untransfected Cells: To determine background luminescence.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low Luciferase Signal | Low transfection efficiency. | Optimize transfection protocol (reagent-to-DNA ratio, cell density). |

| Cell death due to inhibitor toxicity. | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel to determine the cytotoxic concentration range of this compound. | |

| High Variability between Replicates | Inconsistent cell seeding or pipetting. | Ensure uniform cell suspension before seeding. Use calibrated pipettes. |

| No Dose-Response Observed | Incorrect concentration range of the inhibitor. | Test a broader range of concentrations. |

| Inactive compound. | Verify the integrity and activity of the this compound stock. | |

| Assay is not sensitive to NMD inhibition. | Validate the reporter constructs and the cell line's NMD pathway. |

Conclusion

The dual-luciferase reporter assay is a robust and sensitive method for quantifying the cellular activity of eIF4A3 inhibitors like this compound. By specifically measuring the inhibition of nonsense-mediated mRNA decay, this assay provides valuable insights into the compound's mechanism of action and its potential as a therapeutic agent. Careful experimental design, including appropriate controls and dose-response studies, is essential for obtaining reliable and reproducible data.

References

- 1. EIF4A3 - Wikipedia [en.wikipedia.org]

- 2. uniprot.org [uniprot.org]

- 3. eIF4A3 is a novel component of the exon junction complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The exon-junction complex helicase eIF4A3 controls cell fate via coordinated regulation of ribosome biogenesis and translational output - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Eukaryotic Initiation Factor 4A-3: A Review of Its Physiological Role and Involvement in Oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Discovery and Characterization of a Eukaryotic Initiation Factor 4A-3-Selective Inhibitor That Suppresses Nonsense-Mediated mRNA Decay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Nonsense-mediated mRNA decay uses complementary mechanisms to suppress mRNA and protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nonsense-mediated mRNA decay uses complementary mechanisms to suppress mRNA and protein accumulation | Life Science Alliance [life-science-alliance.org]

- 12. biorxiv.org [biorxiv.org]

Detecting eIF4A3 Inhibition with eIF4A3-IN-17: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for utilizing Western blotting to detect the inhibition of eukaryotic translation initiation factor 4A3 (eIF4A3) by the small molecule inhibitor, eIF4A3-IN-17. eIF4A3, a core component of the exon junction complex (EJC), is a DEAD-box RNA helicase involved in multiple aspects of post-transcriptional gene regulation, including mRNA splicing, transport, and nonsense-mediated mRNA decay (NMD).[1][2] Its dysregulation has been implicated in various cancers, making it a compelling target for therapeutic development. This application note outlines the experimental workflow, from cell culture and inhibitor treatment to protein extraction and immunodetection of eIF4A3 and key downstream signaling proteins. Furthermore, it presents relevant quantitative data for this compound and visual diagrams of the affected signaling pathways to facilitate experimental design and data interpretation.

Introduction

Eukaryotic translation initiation factor 4A3 (eIF4A3) is a crucial regulator of mRNA metabolism. As a core component of the EJC, it plays a pivotal role in the lifecycle of messenger RNA, influencing splicing, export, and quality control through the NMD pathway.[1][2] Aberrant eIF4A3 activity has been linked to the progression of several cancers, highlighting its potential as a therapeutic target.[1] Small molecule inhibitors, such as this compound, offer a promising avenue for modulating its function. This compound is a synthetic analog of Silvestrol and has been shown to interfere with the assembly of the eIF4F translation complex.[3]

This protocol details the use of Western blotting to assess the efficacy of this compound in a cellular context. By monitoring the expression levels of eIF4A3 itself and key proteins in pathways it is known to regulate, such as the Wnt/β-catenin and PI3K/AKT signaling cascades, researchers can effectively characterize the inhibitor's mechanism of action.[4][5] Additionally, the protocol includes the analysis of proteins involved in stress granule formation, G3BP1 and TIA1, which are also influenced by eIF4A3 activity.

Data Presentation

The inhibitory activity of this compound has been characterized in cellular assays. The following table summarizes the available quantitative data.

| Assay | Cell Line | EC50 (nM) | Reference |

| myc-LUC Reporter | - | 0.9 | [3] |

| tub-LUC Reporter | - | 15 | [3] |

| Growth Inhibition | MDA-MB-231 | 1.8 | [3] |

Experimental Protocols

This section provides a detailed methodology for a Western blot experiment to detect the inhibition of eIF4A3 and its downstream targets following treatment with this compound.

Materials and Reagents

-

Cell Line: MDA-MB-231 (or other relevant cancer cell line)

-

This compound (MedChemExpress, Cat. No. HY-139265)

-

Cell Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS)

-

RIPA Lysis Buffer (containing protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

Laemmli Sample Buffer (4X)

-

SDS-PAGE gels (e.g., 4-20% gradient gels)

-

PVDF membranes

-

Transfer Buffer

-

Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST

-

Tris-Buffered Saline with 0.1% Tween-20 (TBST)

-

Primary Antibodies:

-

Rabbit anti-eIF4A3

-

Rabbit anti-β-catenin

-

Rabbit anti-c-Myc

-

Rabbit anti-Cyclin D1

-

Rabbit anti-phospho-AKT (Ser473)

-

Rabbit anti-AKT (pan)

-

Rabbit anti-G3BP1

-

Rabbit anti-TIA1

-

Mouse anti-β-actin (Loading Control)

-

-

Secondary Antibodies:

-

HRP-conjugated anti-rabbit IgG

-

HRP-conjugated anti-mouse IgG

-

-

Chemiluminescent Substrate (ECL)

-

Imaging System (e.g., ChemiDoc)

Procedure

-

Cell Culture and Treatment:

-

Seed MDA-MB-231 cells in 6-well plates and culture until they reach 70-80% confluency.

-

Prepare a stock solution of this compound in DMSO.

-

Treat the cells with increasing concentrations of this compound (e.g., 0, 1, 5, 10, 50, 100 nM) for a predetermined time (e.g., 24 hours). Include a DMSO-only vehicle control.

-

-

Cell Lysis and Protein Quantification:

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold RIPA buffer to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples with RIPA buffer.

-

Add 1/3 volume of 4X Laemmli sample buffer to each lysate.

-

Boil the samples at 95-100°C for 5-10 minutes.

-

Load 20-30 µg of protein per lane onto an SDS-PAGE gel, along with a protein molecular weight marker.

-

Run the gel at 100-120V until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Confirm the transfer efficiency by Ponceau S staining.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection and Analysis:

-

Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Perform densitometric analysis of the protein bands using appropriate software. Normalize the expression of target proteins to the loading control (β-actin).

-

Visualization of Pathways and Workflows

To aid in understanding the experimental process and the biological context, the following diagrams have been generated.

References

- 1. Eukaryotic Initiation Factor 4A-3: A Review of Its Physiological Role and Involvement in Oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of eukaryotic translation initiation factor 4A3 in malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. EIF4A3‐Mediated Biogenesis of CircFADS1 Promotes the Progression of Hepatocellular Carcinoma via Wnt/β‐Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EIF4A3 Acts on the PI3K–AKT–ERK1/2–P70S6K Pathway through FLOT1 to Influence the Development of Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for eIF4A3-IN-17 in High-Throughput Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eukaryotic initiation factor 4A3 (eIF4A3) is a DEAD-box RNA helicase and a core component of the Exon Junction Complex (EJC), a dynamic multi-protein complex that plays a crucial role in post-transcriptional gene regulation, including mRNA splicing, transport, and nonsense-mediated mRNA decay (NMD).[1][2][3] Dysregulation of eIF4A3 has been implicated in various cancers, making it an attractive therapeutic target.[2] High-throughput screening (HTS) campaigns have been instrumental in identifying small molecule inhibitors of eIF4A3. This document provides detailed application notes and protocols for the use of eIF4A3-IN-17 , a potent inhibitor of the eIF4F translation initiation complex, in HTS applications.

This compound (also known as compound 61) is an analogue of Silvestrol, a natural product known to target the eIF4F complex.[4] Its mechanism of action involves interfering with the assembly of the eIF4F translation initiation complex, thereby inhibiting protein synthesis.[4][5][6][7]

Data Presentation

The following table summarizes the quantitative data for this compound, demonstrating its potent cellular activity.

| Compound Name | Synonym | Target | Assay Type | Cell Line | Potency (EC50/IC50) | Reference |

| This compound | Compound 61 | eIF4F Complex | myc-LUC Reporter | MDA-MB-231 | 0.9 nM | [4] |

| eIF4F Complex | tub-LUC Reporter | MDA-MB-231 | 15 nM | [4] | ||

| Cell Growth | Growth Inhibition | MDA-MB-231 | 1.8 nM | [4] |

Mechanism of Action and Signaling Pathways

eIF4A3 is a central player in two critical cellular processes: EJC assembly/NMD and its indirect involvement in translation initiation as a component of the broader eIF4A family. This compound, being a Silvestrol analogue, primarily exerts its effect by disrupting the function of the eIF4F translation initiation complex.

The eIF4F complex, consisting of eIF4E, eIF4G, and eIF4A, is essential for cap-dependent translation initiation.[8][9] It unwinds the 5' untranslated region (UTR) of mRNAs to facilitate ribosome binding. Silvestrol and its analogues are thought to clamp eIF4A onto mRNA, preventing its productive incorporation into the eIF4F complex and stalling translation initiation.[5][6]

Below are diagrams illustrating the key signaling pathways and the proposed mechanism of action of this compound.

References

- 1. Eukaryotic Initiation Factor 4A-3: A Review of Its Physiological Role and Involvement in Oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The exon-junction complex helicase eIF4A3 controls cell fate via coordinated regulation of ribosome biogenesis and translational output - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. eIF4A3 phosphorylation by CDKs affects NMD during the cell cycle. Ryu et al - Mendeley Data [data.mendeley.com]

- 5. Antitumor Activity and Mechanism of Action of the Cyclopenta[b]benzofuran, Silvestrol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The eIF4A Inhibitor Silvestrol Blocks the Growth of Human Glioblastoma Cells by Inhibiting AKT/mTOR and ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. TARGETING THE eIF4F TRANSLATION INITIATION COMPLEX: A CRITICAL NEXUS FOR CANCER DEVELOPMENT - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols for In Vivo Experimental Design Using eIF4A3 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eukaryotic initiation factor 4A3 (eIF4A3) is a DEAD-box RNA helicase and a core component of the exon junction complex (EJC).[1][2][3] It plays a crucial role in various aspects of RNA metabolism, including splicing, mRNA export, and nonsense-mediated mRNA decay (NMD).[1][2][3] Dysregulation of eIF4A3 has been implicated in several diseases, particularly in cancer, where it can promote tumor growth and proliferation.[2][3][4] Consequently, the development of selective eIF4A3 inhibitors has emerged as a promising therapeutic strategy.[1][3]

This document provides detailed application notes and protocols for the in vivo experimental design using potent and selective eIF4A3 inhibitors, such as the class of 1,4-diacylpiperazine derivatives. While specific data for a compound named "eIF4A3-IN-17" is not available in the public domain, the following protocols are based on published preclinical studies of well-characterized selective eIF4A3 inhibitors and can serve as a guide for designing in vivo studies with novel compounds of this class.

Mechanism of Action

eIF4A3 inhibitors typically function as allosteric modulators, binding to a site distinct from the ATP- or RNA-binding pockets.[5] This allosteric inhibition stabilizes the eIF4A3-RNA complex, thereby trapping it on the mRNA and impeding its helicase activity. This leads to the suppression of NMD and can induce cell cycle arrest and apoptosis in cancer cells.[5][6]

Signaling Pathways

Inhibition of eIF4A3 can impact multiple signaling pathways critical for cancer cell survival and proliferation. Key affected pathways include:

-

Nonsense-Mediated mRNA Decay (NMD): As a core component of the EJC, eIF4A3 is essential for NMD, a surveillance pathway that degrades mRNAs containing premature termination codons (PTCs).[2][7] Inhibition of eIF4A3 disrupts NMD, leading to the accumulation of potentially deleterious truncated proteins, which can trigger cellular stress and apoptosis.

-

Cell Cycle Regulation: eIF4A3 has been shown to influence the expression of cell cycle regulators.[1][8] Pharmacological inhibition of eIF4A3 can lead to G2/M cell cycle arrest.[6]

-

p53 Signaling: Depletion of eIF4A3 can lead to the accumulation and activation of the tumor suppressor p53, a key regulator of cell cycle arrest and apoptosis.[9]

-

Wnt/β-catenin Signaling: eIF4A3 has been shown to interact with β-catenin and can inhibit Wnt/β-catenin signaling, a pathway often hyperactivated in cancer.[10]

Below are diagrams illustrating the mechanism of action and the affected signaling pathways.

Caption: Mechanism of Action of eIF4A3 Inhibitors.

Caption: Overview of Signaling Pathways Modulated by eIF4A3 Inhibition.

In Vivo Experimental Design

The following sections provide a general framework for designing in vivo efficacy studies using a selective eIF4A3 inhibitor in a cancer model.

Animal Models

The choice of animal model is critical for the successful evaluation of an anti-cancer agent. For eIF4A3 inhibitors, patient-derived xenograft (PDX) models or human cancer cell line-derived xenograft (CDX) models are commonly used.

-

Cell Line-Derived Xenograft (CDX) Models:

-

Cell Lines: Select cancer cell lines with known dependency on eIF4A3 or pathways it regulates. Cell lines with high expression of eIF4A3 may be more sensitive to inhibition.

-

Implantation: Subcutaneously inject tumor cells (e.g., 1 x 10^6 to 1 x 10^7 cells) into the flank of immunocompromised mice (e.g., NOD/SCID or nude mice).

-

-

Patient-Derived Xenograft (PDX) Models:

-

Tumor Fragments: Implant tumor fragments from a patient's tumor subcutaneously into immunocompromised mice. These models better recapitulate the heterogeneity of human tumors.

-

Dosing and Administration

The optimal dose and route of administration need to be determined through pharmacokinetic (PK) and tolerability studies.

-

Route of Administration: Oral (p.o.) administration is often preferred for its convenience in chronic dosing studies. Intraperitoneal (i.p.) or intravenous (i.v.) routes can also be used depending on the compound's properties.

-

Dose and Schedule: A dose-escalation study should be performed to determine the maximum tolerated dose (MTD). Efficacy studies are typically conducted at doses at or below the MTD. Dosing can be once daily (q.d.), twice daily (b.i.d.), or on an intermittent schedule.

Experimental Workflow

The following diagram outlines a typical workflow for an in vivo efficacy study.

Caption: A Standard Workflow for an In Vivo Xenograft Study.

Experimental Protocols

Protocol 1: In Vivo Antitumor Efficacy in a CDX Model

-

Animal Housing: House female athymic nude mice (6-8 weeks old) under specific pathogen-free conditions.

-

Cell Preparation: Culture human breast cancer cells (e.g., MCF-7) in appropriate media. Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.

-

Tumor Implantation: Subcutaneously inject 0.2 mL of the cell suspension into the right flank of each mouse.

-

Tumor Monitoring: Monitor tumor growth by measuring the length and width with calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

-

Treatment:

-

Vehicle Control Group: Administer the vehicle solution (e.g., 0.5% methylcellulose) orally once daily.

-

eIF4A3 Inhibitor Group: Administer the eIF4A3 inhibitor at the predetermined dose (e.g., 50 mg/kg) orally once daily.

-

-

Data Collection: Measure tumor volume and body weight twice weekly.

-

Endpoint: Euthanize the mice when tumors reach the maximum allowed size as per institutional guidelines, or after a predetermined study duration (e.g., 28 days).

-

Tissue Collection: At the end of the study, collect tumors for pharmacodynamic (PD) marker analysis (e.g., Western blot for eIF4A3 target engagement) and histological analysis (e.g., H&E staining, Ki-67 for proliferation).

Protocol 2: Pharmacokinetic (PK) Study in Mice

-

Animal Housing: Use male CD-1 mice (8-10 weeks old).

-

Compound Administration: Administer a single dose of the eIF4A3 inhibitor via the intended clinical route (e.g., 10 mg/kg, p.o.).

-

Blood Sampling: Collect blood samples via tail vein or retro-orbital bleeding at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of the eIF4A3 inhibitor in plasma samples using a validated LC-MS/MS method.

-

Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life using appropriate software (e.g., Phoenix WinNonlin).

Data Presentation

Quantitative data from in vivo studies should be summarized in clear and concise tables for easy comparison between treatment groups.

Table 1: Antitumor Efficacy of a Selective eIF4A3 Inhibitor in a Breast Cancer Xenograft Model

| Treatment Group | Dose (mg/kg, p.o.) | Schedule | Mean Tumor Volume at Day 28 (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |

| Vehicle | - | q.d. | 1500 ± 150 | - | +5 |

| eIF4A3 Inhibitor | 25 | q.d. | 800 ± 90 | 46.7 | +2 |

| eIF4A3 Inhibitor | 50 | q.d. | 450 ± 60 | 70.0 | -1 |

Table 2: Pharmacokinetic Parameters of a Selective eIF4A3 Inhibitor in Mice

| Parameter | Value |

| Dose (mg/kg, p.o.) | 10 |

| Cmax (ng/mL) | 1200 |

| Tmax (h) | 1.0 |

| AUC (0-24h) (ng*h/mL) | 8500 |

| Half-life (t½) (h) | 4.5 |

Conclusion

The provided application notes and protocols offer a comprehensive guide for the in vivo evaluation of selective eIF4A3 inhibitors. A well-designed experimental plan, including appropriate animal models, dosing regimens, and endpoint analyses, is essential to accurately assess the therapeutic potential of these novel anti-cancer agents. The diagrams and tables are intended to facilitate the understanding and planning of these complex preclinical studies.

References

- 1. Effect of eukaryotic translation initiation factor 4A3 in malignant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Eukaryotic Initiation Factor 4A-3: A Review of Its Physiological Role and Involvement in Oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of eukaryotic translation initiation factor 4A3 in malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EIF4A3 Promotes Cell Proliferation via CDC5L Upregulation in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and Characterization of a Eukaryotic Initiation Factor 4A-3-Selective Inhibitor That Suppresses Nonsense-Mediated mRNA Decay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological systems analysis defines EIF4A3 functions in cell-cycle and RNA stress granule formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Eukaryotic Initiation Factor 4A-3: A Review of Its Physiological Role and Involvement in Oncogenesis [frontiersin.org]

- 8. academic.oup.com [academic.oup.com]

- 9. The exon-junction complex helicase eIF4A3 controls cell fate via coordinated regulation of ribosome biogenesis and translational output - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.biologists.com [journals.biologists.com]

eIF4A3 Inhibitor (eIF4A3-IN-17): Application Notes and Protocols for Researchers

A Comprehensive Guide for the Use of eIF4A3 Inhibitors in Preclinical Research

Chemical Properties and Solubility

Proper handling and solubilization of eIF4A3 inhibitors are critical for experimental success and reproducibility. The following tables summarize the known solubility and stability data for eIF4A3-IN-1.

Table 1: Solubility of eIF4A3-IN-1

| Solvent | Concentration | Notes |

| DMSO | ≥ 200 mg/mL (≥ 339.63 mM) | Sonication or gentle heating may be required to achieve complete dissolution.[1] |

| Corn Oil (for in vivo) | ≥ 5 mg/mL (≥ 8.49 mM) | Prepared as a 10% DMSO in 90% corn oil solution.[1] |

Table 2: Storage and Stability of eIF4A3-IN-1

| Form | Storage Temperature | Stability |

| Powder | -20°C | 3 years |

| 4°C | 2 years | |